1-(Difluoromethyl)-3-nitrobenzene

Description

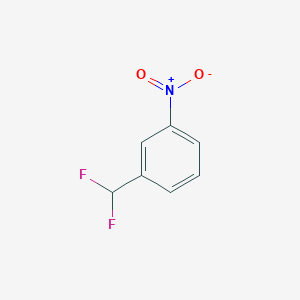

Structure

3D Structure

Properties

IUPAC Name |

1-(difluoromethyl)-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c8-7(9)5-2-1-3-6(4-5)10(11)12/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOGPXSPKXMNSLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20613272 | |

| Record name | 1-(Difluoromethyl)-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20613272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403-25-8 | |

| Record name | 1-(Difluoromethyl)-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=403-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Difluoromethyl)-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20613272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Difluoromethyl)-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(difluoromethyl)-3-nitrobenzene, a valuable building block in medicinal chemistry and materials science. The primary synthetic route detailed herein involves the deoxyfluorination of 3-nitrobenzaldehyde. This document outlines the synthesis of the aldehyde precursor and provides a detailed, adaptable experimental protocol for its conversion to the desired difluoromethylated product. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility for researchers and professionals in drug development.

Introduction

The introduction of fluorine-containing functional groups into organic molecules is a widely employed strategy in drug discovery and materials science to modulate physicochemical and biological properties. The difluoromethyl group (CHF₂), in particular, can act as a bioisostere for hydroxyl or thiol groups and can influence lipophilicity, metabolic stability, and binding interactions. This compound serves as a key intermediate for the synthesis of more complex molecules, leveraging the reactivity of the nitro group for further functionalization. This guide focuses on a practical and accessible synthetic approach to this compound.

Synthesis of the Starting Material: 3-Nitrobenzaldehyde

The primary precursor for the synthesis of this compound is 3-nitrobenzaldehyde. A common and effective method for its preparation is the nitration of benzaldehyde.

Experimental Protocol: Nitration of Benzaldehyde

This protocol is adapted from established literature procedures.[1]

Materials:

-

Benzaldehyde

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

tert-Butyl methyl ether

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Sodium Sulfate (Na₂SO₄)

-

Toluene

-

Petroleum ether (60-80 °C)

-

Ice

Procedure:

-

In a three-neck flask equipped with a thermometer and an addition funnel, cool 19 mL of concentrated H₂SO₄ in an ice bath.

-

Slowly add 8.7 mL of fuming HNO₃ to the sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

To this nitrating mixture, add 2.12 g (2.02 mL) of benzaldehyde dropwise, maintaining the temperature at 15 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir overnight at room temperature.

-

Pour the reaction mixture onto 500 g of crushed ice.

-

Collect the yellow precipitate by suction filtration and wash with 200 mL of cold water.

-

Dissolve the crude product in 25 mL of tert-butyl methyl ether and wash with 25 mL of 5% NaHCO₃ solution.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

-

Recrystallize the residue from a mixture of toluene and petroleum ether to yield pure 3-nitrobenzaldehyde.

Quantitative Data for the Synthesis of 3-Nitrobenzaldehyde

| Parameter | Value | Reference |

| Starting Material | Benzaldehyde (2.12 g, 20.0 mmol) | [1] |

| Reagents | Conc. H₂SO₄ (19 mL), Fuming HNO₃ (8.7 mL) | [1] |

| Reaction Temperature | 10-15 °C | [1] |

| Reaction Time | Overnight | [1] |

| Yield | 53% | [1] |

| Melting Point | 56 °C | [1] |

Synthesis of this compound

The key transformation in this synthesis is the conversion of the aldehyde functional group in 3-nitrobenzaldehyde to a difluoromethyl group. This is typically achieved through a deoxyfluorination reaction. While specific literature for the deoxyfluorination of 3-nitrobenzaldehyde is sparse, a general protocol using diethylaminosulfur trifluoride (DAST) or its more stable analogue, Deoxo-Fluor, can be adapted.[2]

Proposed Experimental Protocol: Deoxyfluorination of 3-Nitrobenzaldehyde

This protocol is a proposed adaptation based on general procedures for the deoxyfluorination of aldehydes.[2]

Materials:

-

3-Nitrobenzaldehyde

-

Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-nitrobenzaldehyde (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DAST or Deoxo-Fluor® (1.2-1.5 eq) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain this compound.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 403-25-8 | [3] |

| Molecular Formula | C₇H₅F₂NO₂ | [3] |

| Molecular Weight | 173.12 g/mol | [3] |

| Storage | Inert atmosphere, 2-8°C | [3] |

Visualizations

Synthetic Pathway

Caption: Synthetic pathway from Benzaldehyde.

Experimental Workflow

Caption: Deoxyfluorination experimental workflow.

Conclusion

This technical guide provides a detailed and practical approach for the synthesis of this compound. By following the outlined protocols for the synthesis of the 3-nitrobenzaldehyde precursor and its subsequent deoxyfluorination, researchers can reliably produce this valuable intermediate. The provided quantitative data and visual workflows are intended to facilitate the successful implementation of this synthesis in a laboratory setting, thereby supporting further research and development in medicinal chemistry and materials science. It is recommended that the proposed deoxyfluorination protocol be optimized for scale and specific laboratory conditions.

References

Technical Guide: Physical Properties of 1-(difluoromethyl)-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1-(difluoromethyl)-3-nitrobenzene. Due to the limited availability of experimental data for this specific compound, this guide also includes generalized experimental protocols for the determination of key physical properties applicable to this and similar organic compounds.

Physical Properties of this compound

The following table summarizes the available quantitative and qualitative physical properties of this compound. It is important to note that experimentally determined data for this compound is sparse in publicly accessible literature.

| Property | Value | Source Type |

| Molecular Formula | C₇H₅F₂NO₂ | Experimental |

| Molecular Weight | 173.12 g/mol | Experimental[1] |

| Boiling Point | 80-81 °C at 1 Torr | Experimental |

| Appearance | Pale yellow liquid or solid | Inferred |

| Odor | Distinct aromatic odor | Inferred |

| Solubility in Water | Insoluble to slightly soluble | Inferred |

| Solubility in Organic Solvents | Soluble | Inferred |

| XLogP3 | 2.7 | Computed |

Inferred properties are based on the general characteristics of aromatic nitro compounds.

Experimental Protocols

The following are detailed, generalized methodologies for the determination of the primary physical properties of a liquid organic compound like this compound.

2.1. Melting Point Determination [2]

The melting point is determined as a range, from the temperature at which the first crystal melts to the temperature at which the last crystal disappears.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp) or Thiele tube, capillary tubes, thermometer.

-

Procedure:

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

-

For accuracy, perform at least two determinations.

-

2.2. Boiling Point Determination (Thiele Tube Method) [3][4]

This micro-method is suitable for small sample volumes.

-

Apparatus: Thiele tube, thermometer, small test tube (fusion tube), capillary tube sealed at one end, heating oil (e.g., mineral oil), Bunsen burner or hot plate.

-

Procedure:

-

Add 0.5-1 mL of the liquid sample into the small test tube.

-

Place a capillary tube, with its sealed end up, into the test tube containing the sample.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Clamp the thermometer so that the bulb and the attached test tube are immersed in the heating oil within the Thiele tube. The open end of the test tube should be above the oil level.

-

Gently heat the side arm of the Thiele tube.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

When a continuous and rapid stream of bubbles is observed, stop heating.

-

As the apparatus cools, the bubbling will slow down and stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.

-

2.3. Density Determination (Pycnometer Method)

A pycnometer is a flask with a close-fitting ground glass stopper with a fine bore through its center, which allows for the measurement of a precise volume.

-

Apparatus: Pycnometer, analytical balance, thermometer.

-

Procedure:

-

Clean and dry the pycnometer and weigh it accurately (m₁).

-

Fill the pycnometer with the liquid sample, ensuring no air bubbles are present. Insert the stopper; excess liquid will be forced out through the capillary.

-

Carefully wipe the outside of the pycnometer dry and weigh it again (m₂).

-

Record the temperature of the liquid.

-

Empty and clean the pycnometer. Fill it with a reference liquid of known density (e.g., deionized water) at the same temperature, and weigh it (m₃).

-

Calculate the density of the sample using the formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_reference

-

2.4. Solubility Determination [5]

Solubility is typically determined qualitatively in a range of solvents.

-

Apparatus: Small test tubes, vortex mixer (optional), a range of solvents (e.g., water, ethanol, diethyl ether, hexane, 5% aq. HCl, 5% aq. NaOH).

-

Procedure:

-

Place approximately 20-30 mg of the sample into a small test tube.

-

Add 0.5 mL of the solvent to be tested.

-

Stir or vortex the mixture for 1-2 minutes.

-

Observe if the solid dissolves completely. If it does, the compound is soluble. If some or all of it remains undissolved, it is sparingly soluble or insoluble.

-

Repeat the test for each solvent. Solubility in acidic or basic solutions can indicate the presence of basic or acidic functional groups, respectively.

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the determination of the physical properties of an unknown liquid organic compound.

Caption: Workflow for Physical Property Determination.

Conclusion

While this compound is a compound of interest in synthetic chemistry, there is a notable lack of comprehensive, publicly available experimental data regarding its physical properties. The data presented in this guide has been compiled from the available literature and computational predictions. The provided experimental protocols offer a framework for researchers to determine these properties in a laboratory setting. Further experimental investigation is required to fully characterize this compound.

References

An In-depth Technical Guide to 1-(Difluoromethyl)-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 1-(difluoromethyl)-3-nitrobenzene, focusing on its structure, properties, synthesis, and spectral characterization. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Properties

This compound is an aromatic organic compound with the chemical formula C₇H₅F₂NO₂. Its structure consists of a benzene ring substituted with a difluoromethyl group (-CHF₂) at position 1 and a nitro group (-NO₂) at position 3.

dot graph { layout=neato; node [shape=plaintext]; "1" [label=""]; "2" [label=""]; "3" [label=""]; "4" [label=""]; "5" [label=""]; "6" [label=""]; "C1" [label="C"]; "C2" [label="C"]; "C3" [label="C"]; "C4" [label="C"]; "C5" [label="C"]; "C6" [label="C"]; "H1" [label="H"]; "H2" [label="H"]; "H3" [label="H"]; "H4" [label="H"]; "C_dfm" [label="C"]; "H_dfm" [label="H"]; "F1_dfm" [label="F"]; "F2_dfm" [label="F"]; "N" [label="N"]; "O1" [label="O"]; "O2" [label="O"];

edge [color="#202124"]; "C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C5"; "C5" -- "C6"; "C6" -- "C1";

"C2" -- "H1"; "C4" -- "H2"; "C5" -- "H3"; "C6" -- "H4";

"C1" -- "C_dfm"; "C_dfm" -- "H_dfm"; "C_dfm" -- "F1_dfm"; "C_dfm" -- "F2_dfm";

"C3" -- "N"; "N" -- "O1" [style=double]; "N" -- "O2";

{rank=same; "C1"; "C2"; "C3"; "C4"; "C5"; "C6"}; } Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 403-25-8 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₇H₅F₂NO₂ | [2][4][5][6] |

| Molecular Weight | 173.12 g/mol | [2][3][4][6] |

| Appearance | Light yellow oil | [1] |

| Boiling Point | 112-114 °C @ 11 mmHg | [5][7] |

| Melting Point | -14 to -13.5 °C | [7] |

| Density | 1.396 g/cm³ | [7] |

| Refractive Index | 1.513 @ 20 °C | [7] |

Experimental Protocols

Synthesis of this compound via Sandmeyer Difluoromethylation

A documented method for the synthesis of this compound is the Sandmeyer difluoromethylation of 3-nitrobenzenediazonium tetrafluoroborate.[1]

Experimental Procedure:

The synthesis is performed following a standard procedure, commencing with 3-nitrobenzenediazonium tetrafluoroborate (1.00 mmol, 237 mg).[1] Following the reaction and subsequent purification, this compound is isolated as a light yellow oil.[1] The reported yield for this procedure is 66% (114 mg, 0.66 mmol).[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of this compound.

Table 2: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.45 | s | Ar-H | |

| 8.29 | d | 8.0 | Ar-H |

| 7.91 | d | 8.0 | Ar-H |

| 7.74 | t | 8.0 | Ar-H |

| 6.78 | t | 55.2 | CHF₂ |

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3092 | Aromatic C-H stretch |

| 1621 | Aromatic C=C stretch |

| 1538 | Asymmetric NO₂ stretch |

| 1354 | Symmetric NO₂ stretch |

| 1098 | C-F stretch |

| 1045 | C-F stretch |

| 812 | C-H out-of-plane bend |

| 739 | C-H out-of-plane bend |

Method: Neat[1]

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ionization Mode | Calculated m/z | Found m/z |

| EI-TOF | 173.0288 | 173.0285 |

[M]⁺[1]

Conclusion

This technical guide provides essential data on the chemical structure, properties, synthesis, and spectroscopic characterization of this compound. The detailed experimental protocol and comprehensive spectral data serve as a valuable resource for researchers engaged in the synthesis and application of fluorinated aromatic compounds in various fields, including medicinal chemistry and materials science.

References

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. 403-25-8 1-(Difluoromethyl)-3-nitro-benzene AKSci 2687AE [aksci.com]

- 3. appchemical.com [appchemical.com]

- 4. 403-25-8|this compound|BLD Pharm [bldpharm.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. 403-25-8 | 1-(Difluoromethyl)-3-nitro-benzene - Alachem Co., Ltd. [alachem.co.jp]

- 7. CAS 403-25-8 | 4754-3-39 | MDL MFCD18071057 | 3-(Difluoromethyl)nitrobenzene | SynQuest Laboratories [synquestlabs.com]

- 8. 403-25-8 / 1-(Difluoromethyl)-3-nitro-benzene | BTCpharm华祥医药 [btcpharm.com]

An In-depth Technical Guide to 1-(difluoromethyl)-3-nitrobenzene (CAS 403-25-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(difluoromethyl)-3-nitrobenzene (CAS 403-25-8), a valuable building block in medicinal chemistry and drug discovery. This document outlines its chemical and physical properties, provides a detailed synthesis protocol, and explores its applications in the development of bioactive molecules.

Core Chemical and Physical Properties

This compound is a light yellow oil at room temperature.[1] Its key physicochemical properties are summarized in the table below, providing essential data for reaction planning and process development.

| Property | Value | Reference(s) |

| CAS Number | 403-25-8 | [2][3][4][5][6] |

| Molecular Formula | C₇H₅F₂NO₂ | [2][3][4][5] |

| Molecular Weight | 173.12 g/mol | [3][4][6] |

| Appearance | Light yellow oil | [1] |

| Boiling Point | 112-114 °C at 11 mmHg | [3][5] |

| Melting Point | -14 to -13.5 °C | [5] |

| Density | 1.396 g/cm³ | [5] |

| Refractive Index | 1.513 @ 20 °C | [5] |

Spectroscopic Data

The structural confirmation of this compound relies on various spectroscopic techniques. The available proton nuclear magnetic resonance (¹H NMR) data is presented below.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Solvent | Reference(s) |

| ¹H | 7.40-8.45 | m | CDCl₃ | [1] |

Synthesis and Purification

The synthesis of this compound is achieved through a Sandmeyer-type difluoromethylation reaction.[1] The general workflow involves the conversion of an aromatic amine to a diazonium salt, followed by reaction with a difluoromethyl source.

Experimental Workflow: Sandmeyer Difluoromethylation

References

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. chemindex.com [chemindex.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. 403-25-8 | 1-(Difluoromethyl)-3-nitro-benzene - Alachem Co., Ltd. [alachem.co.jp]

- 5. CAS 403-25-8 | 4754-3-39 | MDL MFCD18071057 | 3-(Difluoromethyl)nitrobenzene | SynQuest Laboratories [synquestlabs.com]

- 6. 403-25-8 1-(Difluoromethyl)-3-nitro-benzene AKSci 2687AE [aksci.com]

mechanism of electrophilic nitration of difluoromethylbenzene

An In-depth Technical Guide to the Electrophilic Nitration of Difluoromethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electrophilic aromatic substitution (EAS) is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. Among these reactions, nitration holds a prominent position due to the synthetic versatility of the nitro group, which can be readily converted into other functional groups, such as amines. This guide provides a detailed examination of the electrophilic nitration of difluoromethylbenzene, a compound of interest in medicinal and agricultural chemistry due to the unique properties conferred by the difluoromethyl (CHF₂) group. The CHF₂ group can act as a bioisostere for hydroxyl or thiol groups and can modulate a molecule's physicochemical properties like lipophilicity and metabolic stability.

This document will delve into the reaction mechanism, the directing effects of the difluoromethyl substituent, and provide a representative experimental protocol.

The Difluoromethyl Group: An Electron-Withdrawing Deactivator

The difluoromethyl (CHF₂) group significantly influences the reactivity of the benzene ring towards electrophilic attack. Its behavior is primarily governed by a strong electron-withdrawing inductive effect (-I) originating from the high electronegativity of the two fluorine atoms. This inductive effect withdraws electron density from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene. Consequently, the CHF₂ group is classified as a deactivating group. For comparison, (trifluoromethyl)benzene undergoes nitration 40,000 times more slowly than benzene.

The electronic effect of a substituent can be quantified using Hammett constants (σ). The positive values of the meta (σ_m) and para (σ_p) Hammett constants for the CHF₂ group confirm its electron-withdrawing nature.

| Substituent | σ_m | σ_p |

| -CHF₂ | 0.38 | 0.47 |

| -CF₃ | 0.43 | 0.54 |

| Data sourced from Wang, 1991. |

The deactivating nature of the CHF₂ group necessitates harsher reaction conditions for electrophilic nitration compared to activated aromatic compounds.

Mechanism of Electrophilic Nitration

The electrophilic nitration of difluoromethylbenzene follows the general three-step mechanism of electrophilic aromatic substitution.

Step 1: Generation of the Electrophile (Nitronium Ion)

The active electrophile, the nitronium ion (NO₂⁺), is typically generated in situ by the reaction of concentrated nitric acid with a stronger acid, usually concentrated sulfuric acid.

Step 2: Nucleophilic Attack and Formation of the Sigma Complex

The electron-rich π system of the difluoromethylbenzene ring attacks the highly electrophilic nitronium ion. This step is typically the rate-determining step of the reaction. The attack results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Step 3: Deprotonation and Restoration of Aromaticity

A weak base, such as the bisulfate ion (HSO₄⁻) or water, abstracts a proton from the sp³-hybridized carbon atom of the sigma complex. This step restores the aromaticity of the ring, yielding the nitrated product.

Regioselectivity: The Meta-Directing Effect of the CHF₂ Group

The difluoromethyl group is a deactivating meta-director. This directing effect can be understood by examining the stability of the sigma complex intermediates formed upon attack at the ortho, meta, and para positions.

-

Ortho and Para Attack: When the nitronium ion attacks at the ortho or para position, one of the resonance structures of the resulting sigma complex places the positive charge on the carbon atom directly attached to the electron-withdrawing CHF₂ group. This is a highly destabilized arrangement due to the proximity of the positive charge to the partial positive charge induced by the electronegative fluorine atoms.

-

Meta Attack: In contrast, when the attack occurs at the meta position, the positive charge in the resonance structures of the sigma complex is never placed on the carbon atom bearing the CHF₂ group. The positive charge is distributed over three other carbon atoms, avoiding the highly destabilized resonance structure seen in ortho and para attack.

Therefore, the transition state leading to the meta-substituted sigma complex is lower in energy than those leading to the ortho and para isomers, resulting in the meta product being the major isomer.

Data Presentation: Isomer Distribution

Table 1: Isomer Distribution in the Nitration of (Trifluoromethyl)benzene

| Isomer | Percentage |

| ortho | 6% |

| meta | 91% |

| para | 3% |

| This data is for trifluoromethylbenzene and serves as a close approximation for difluoromethylbenzene due to the similar electronic properties of the -CF₃ and -CHF₂ groups. |

Experimental Protocol: Representative Nitration of a Deactivated Aromatic Compound

The following is a general procedure for the nitration of a deactivated aromatic ring, which can be adapted for difluoromethylbenzene.

Materials:

-

Difluoromethylbenzene

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Ice

-

Deionized water

-

Dichloromethane (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add a calculated amount of concentrated sulfuric acid (e.g., 2.5 equivalents). Cool the flask in an ice-water bath to 0-5 °C. Slowly, and with continuous stirring, add concentrated nitric acid (e.g., 1.2 equivalents) dropwise, ensuring the temperature of the mixture does not exceed 10-15 °C.

-

Reaction: To the cold, stirred nitrating mixture, add difluoromethylbenzene (1.0 equivalent) dropwise via the dropping funnel. The rate of addition should be controlled to maintain the internal temperature of the reaction mixture between 0 and 10 °C. After the addition is complete, continue stirring the mixture in the ice bath for a specified time (e.g., 30 minutes), and then allow it to warm to room temperature. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up:

-

Once the reaction is deemed complete, carefully pour the reaction mixture onto a stirred mixture of crushed ice and water to quench the reaction.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 portions).

-

Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification: The crude product can be purified by techniques such as recrystallization or column chromatography to isolate the desired meta-nitrodifluoromethylbenzene isomer.

Conclusion

The electrophilic nitration of difluoromethylbenzene is a classic example of electrophilic aromatic substitution on a deactivated ring. The strong electron-withdrawing inductive effect of the difluoromethyl group deactivates the ring and directs the incoming nitronium ion to the meta position. This regioselectivity is a consequence of the relative stabilities of the possible sigma complex intermediates. Understanding these principles is crucial for predicting and controlling the outcomes of synthetic routes involving fluorinated aromatic compounds, which are of increasing importance in the fields of medicinal and materials chemistry.

Spectroscopic and Synthetic Profile of 1-(Difluoromethyl)-3-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 1-(difluoromethyl)-3-nitrobenzene (CAS No. 403-25-8). Due to the limited availability of public domain experimental spectra for this specific compound, this document presents a combination of reported physical properties and predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Furthermore, a detailed, plausible experimental protocol for its synthesis is proposed, drawing from established methodologies for analogous compounds. This guide is intended to serve as a valuable resource for researchers utilizing this compound in synthetic chemistry and drug discovery, providing a foundational understanding of its molecular characteristics and preparation.

Chemical Identity and Physical Properties

This compound is a substituted aromatic compound with the molecular formula C₇H₅F₂NO₂. The presence of the difluoromethyl group, a bioisostere for hydroxyl or thiol groups, and the nitro group, a common pharmacophore and synthetic handle, makes it a molecule of interest in medicinal chemistry and materials science.

| Property | Value | Reference |

| CAS Number | 403-25-8 | [1] |

| Molecular Formula | C₇H₅F₂NO₂ | [1] |

| Molecular Weight | 173.12 g/mol | [1] |

| Melting Point | -14 to -13.5 °C | [1] |

| Boiling Point | 112-114 °C @ 11 mmHg | [1] |

| Density | 1.396 g/cm³ | [1] |

| Refractive Index | 1.513 @ 20 °C | [1] |

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of structurally related compounds and established principles of spectroscopy. These predictions are intended to guide the characterization of synthesized this compound.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show a triplet for the difluoromethyl proton due to coupling with the two fluorine atoms. The aromatic region will display four signals corresponding to the four protons on the benzene ring, with splitting patterns influenced by their positions relative to the electron-withdrawing nitro and difluoromethyl groups.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.40 | s | - | H-2 |

| ~8.25 | d | ~8.0 | H-4 |

| ~7.90 | d | ~8.0 | H-6 |

| ~7.70 | t | ~8.0 | H-5 |

| ~6.80 | t | ~56.0 | -CHF₂ |

Predicted ¹³C NMR Data

The carbon NMR spectrum will be characterized by a triplet for the difluoromethyl carbon due to one-bond coupling with the fluorine atoms. The aromatic region will show six distinct signals for the benzene ring carbons.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~148.5 | s | - | C-3 (C-NO₂) |

| ~140.0 | t | ~25.0 | C-1 (C-CHF₂) |

| ~135.0 | s | - | C-6 |

| ~130.0 | s | - | C-5 |

| ~125.0 | s | - | C-2 |

| ~122.0 | s | - | C-4 |

| ~115.0 | t | ~240.0 | -CHF₂ |

Predicted ¹⁹F NMR Data

The fluorine NMR spectrum is anticipated to show a doublet for the two equivalent fluorine atoms of the difluoromethyl group, resulting from coupling to the single proton.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -110 | d | ~56.0 | -CHF₂ |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to be dominated by strong absorptions corresponding to the nitro group and C-F stretching vibrations.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~1530 | Strong | Asymmetric NO₂ Stretch |

| ~1350 | Strong | Symmetric NO₂ Stretch |

| ~1100 | Strong | C-F Stretch |

| ~800-700 | Strong | Aromatic C-H Bend (out-of-plane) |

Predicted Mass Spectrometry (MS) Data

The electron ionization (EI) mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity (%) | Assignment |

| 173 | ~80 | [M]⁺ |

| 127 | ~100 | [M - NO₂]⁺ |

| 122 | ~40 | [M - CHF₂]⁺ |

| 76 | ~60 | [C₆H₄]⁺ |

| 51 | ~30 | [CHF₂]⁺ |

Proposed Synthetic Protocol

The synthesis of this compound can be approached through the difluoromethylation of a suitable precursor. A plausible method involves the reaction of 3-nitrobenzaldehyde with a difluoromethylating agent.

Reaction Scheme

Caption: Proposed synthesis of this compound.

Experimental Procedure

Materials:

-

3-Nitrobenzaldehyde

-

Diethylaminosulfur trifluoride (DAST) or Deoxofluor

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-nitrobenzaldehyde (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add diethylaminosulfur trifluoride (DAST) or Deoxofluor (1.1 equivalents) to the stirred solution via a dropping funnel over 30 minutes. Caution: DAST and Deoxofluor are toxic and moisture-sensitive; handle with appropriate personal protective equipment in a fume hood.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

Caption: Workflow for the synthesis and characterization of the target compound.

Safety Information

This compound is expected to be a hazardous substance. Nitroaromatic compounds are often toxic and can be absorbed through the skin. Fluorinating agents like DAST are corrosive and react violently with water. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This technical guide provides a foundational understanding of this compound, offering predicted spectroscopic data to aid in its identification and a detailed, plausible synthetic protocol for its preparation. This information is intended to facilitate the work of researchers in drug development and other scientific fields who may wish to utilize this compound in their studies. Experimental verification of the predicted data is strongly encouraged.

References

reactivity and stability of 1-(difluoromethyl)-3-nitrobenzene

An In-Depth Technical Guide to the Reactivity and Stability of 1-(Difluoromethyl)-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data on the is limited in publicly available literature. This guide synthesizes information from studies on structurally related compounds, including nitroaromatics and difluoromethylated aromatics, to provide an informed perspective on its expected chemical behavior.

Introduction

This compound is a specialty chemical of interest in organic synthesis and potentially in the development of novel pharmaceuticals and agrochemicals. The unique combination of a strong electron-withdrawing nitro group and a difluoromethyl group imparts a distinct electronic and steric profile, influencing its reactivity and stability. The difluoromethyl group is a recognized bioisostere for alcohol, thiol, or amine functionalities and can enhance properties such as metabolic stability, solubility, and lipophilicity.[1][2] This guide provides a detailed analysis of the anticipated , drawing parallels from the behavior of related molecules.

Physicochemical Properties

A summary of the basic physicochemical properties for this compound is provided below.

| Property | Value | Reference |

| CAS Number | 403-25-8 | [3] |

| Molecular Formula | C₇H₅F₂NO₂ | [3] |

| Molecular Weight | 173.12 g/mol | [3] |

| Appearance | Solid (for the 4-nitro isomer) | [4] |

Chemical Reactivity

The reactivity of this compound is governed by the interplay between the electron-deficient aromatic ring and the difluoromethyl substituent.

Aromatic Ring Reactivity

The nitro group is a powerful deactivating group and a meta-director for electrophilic aromatic substitution. Consequently, the aromatic ring of this compound is highly resistant to electrophilic attack. Conversely, the significant electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNA r) , particularly at positions ortho and para to the nitro group.

Reactivity of the Nitro Group

The nitro group is readily reduced to an amino group using a variety of reducing agents, such as catalytic hydrogenation (e.g., H₂, Pd/C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). This transformation is a cornerstone of synthetic routes utilizing nitroaromatics as precursors to anilines.

Reactivity of the Difluoromethyl Group

The C-H bond in the difluoromethyl group is polarized and can act as a hydrogen bond donor.[5] While more stable than a non-fluorinated methyl group, it can still participate in radical reactions. The high electronegativity of the fluorine atoms can influence the reactivity of the adjacent benzylic position.

A logical workflow for key reactions involving this compound is depicted below.

Caption: Key reaction pathways for this compound.

Stability

The stability of this compound is a critical consideration for its safe handling, storage, and application. The primary concerns are thermal stability and compatibility with other chemical substances.

Thermal Stability

Nitroaromatic compounds are known for their energetic nature and potential to undergo exothermic decomposition upon heating.[6] The high bond-dissociation energy of the C-NO₂ bond means that significant energy input is required for decomposition, but once initiated, it can be rapid and release substantial energy.[6] The primary decomposition pathway for many nitroaromatics involves the initial cleavage of the C-NO₂ bond.[7]

While specific data for this compound is unavailable, a comparison with other common nitroaromatic compounds provides a useful benchmark for its expected thermal stability.

| Compound Name | Abbreviation | Decomposition Onset (°C) |

| 2,4,6-Trinitrotoluene | TNT | ~245-255 |

| 2,4-Dinitrotoluene | DNT | ~250-280 |

| 1,3,5-Trinitrobenzene | TNB | ~310 |

Note: Data is approximate and sourced from a comparative guide on nitroaromatic compounds.[8] Actual values depend on experimental conditions.

The presence of the difluoromethyl group may influence the decomposition mechanism, but the nitro group is expected to be the primary driver of thermal instability.

Caption: Key factors influencing the stability of this compound.

Chemical Stability and Incompatibilities

This compound is expected to be incompatible with:

-

Strong reducing agents: Can lead to vigorous or explosive reactions with the nitro group.

-

Strong bases: May initiate decomposition or other unwanted reactions.

-

High temperatures: As discussed, thermal decomposition can be hazardous.

The compound should be stored in a cool, dry, well-ventilated area away from heat and ignition sources.

Experimental Protocols

Standardized experimental procedures are essential for safely assessing the stability of nitroaromatic compounds.

Thermal Stability Assessment via Differential Scanning Calorimetry (DSC)

This protocol provides a general methodology for determining the thermal stability and decomposition characteristics of a compound like this compound.

Objective: To determine the onset temperature of decomposition and the associated enthalpy.

Methodology:

-

Sample Preparation: A small, precisely weighed sample (typically 1-5 mg) of the test compound is hermetically sealed in an aluminum or gold-plated copper pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated using standard reference materials (e.g., indium).

-

Experimental Conditions:

-

The sample and reference pans are placed in the DSC cell.

-

The cell is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min).

-

The sample is heated at a constant linear rate (e.g., 5 or 10 °C/min) over a specified temperature range (e.g., 30 °C to 400 °C).

-

-

Data Analysis: The heat flow to the sample is measured as a function of temperature. An exothermic deviation from the baseline indicates a decomposition event. The onset temperature of this exotherm is taken as the decomposition temperature. The area under the peak is integrated to determine the enthalpy of decomposition (ΔHd).

The experimental workflow for this assessment is visualized below.

Caption: A typical experimental workflow for DSC analysis.

Conclusion

This compound is a compound whose reactivity is dominated by its nitroaromatic character, making it susceptible to nitro group reduction and nucleophilic aromatic substitution, while being resistant to electrophilic attack. Its stability profile is characteristic of nitroaromatic compounds, with thermal decomposition being a primary safety concern. The difluoromethyl group modulates these properties and offers opportunities for its use as a building block in medicinal and materials chemistry. All handling and experimental work should be conducted with appropriate safety precautions, taking into account its potential thermal instability and reactivity with incompatible materials. Further experimental studies are required to fully quantify its reactivity and stability parameters.

References

- 1. mdpi.com [mdpi.com]

- 2. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C-C Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 403-25-8|this compound|BLD Pharm [bldpharm.com]

- 4. 1-(Difluoromethyl)-4-nitro-benzene AldrichCPR 29848-57-5 [sigmaaldrich.cn]

- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 6. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. benchchem.com [benchchem.com]

Thermodynamic Properties of Nitrated Difluoromethylbenzenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrated difluoromethylbenzenes are emerging as crucial building blocks in medicinal chemistry and materials science. A thorough understanding of their thermodynamic properties is essential for optimizing reaction conditions, predicting stability, and designing novel synthetic pathways. This technical guide provides a comprehensive overview of the thermodynamic landscape of these compounds. Due to the limited availability of experimental data, this guide outlines a robust computational approach for determining their key thermodynamic parameters, including enthalpy of formation, entropy, and Gibbs free energy of formation. The methodologies presented here offer a clear roadmap for researchers to obtain reliable thermochemical data for these and other similar molecules of interest.

Introduction

The introduction of a difluoromethyl group (CHF2) into aromatic systems can significantly alter their physicochemical properties, including lipophilicity, metabolic stability, and pKa. When combined with a nitro group (-NO2), a powerful electron-withdrawing group, the resulting nitrated difluoromethylbenzenes exhibit unique electronic and reactivity profiles. These characteristics make them valuable intermediates in the synthesis of pharmaceuticals and advanced materials.

Despite their growing importance, a comprehensive repository of the thermodynamic properties of nitrated difluoromethylbenzenes is currently lacking in the scientific literature. Thermodynamic data, such as the standard enthalpy of formation (ΔHf°), standard entropy (S°), and Gibbs free energy of formation (ΔGf°), are fundamental to:

-

Reaction Engineering: Predicting the feasibility and spontaneity of reactions, calculating reaction enthalpies, and optimizing process conditions for synthesis.

-

Safety Assessment: Understanding the energetic properties of molecules to mitigate risks associated with their handling and storage.

-

Computational Modeling: Providing accurate parameters for molecular modeling and simulations, aiding in the design of new molecules with desired properties.

This guide addresses this knowledge gap by presenting a state-of-the-art computational methodology for the accurate determination of the thermodynamic properties of the ortho, meta, and para isomers of nitrodifluoromethylbenzene.

Computational Methodology: A Detailed Protocol

In the absence of extensive experimental data, high-level quantum chemical calculations provide a reliable alternative for obtaining accurate thermodynamic properties. The G3MP2B3 composite method is a well-established and cost-effective computational approach that has been shown to yield results with "chemical accuracy" (typically within ±4 kJ/mol of experimental values) for a wide range of organic molecules.

The following protocol outlines the steps for calculating the thermodynamic properties of nitrated difluoromethylbenzene isomers using the G3MP2B3 method.

2.1. Software and Hardware

-

Quantum Chemistry Software Package: Gaussian 16 or a similar suite of programs capable of performing G3MP2B3 calculations.

-

Computational Resources: A high-performance computing cluster is recommended due to the computational cost of the frequency calculations required.

2.2. Computational Steps

The G3MP2B3 calculation is a multi-step procedure:

-

Geometry Optimization: The molecular geometry of each isomer (ortho, meta, and para) is optimized using the B3LYP density functional theory method with the 6-31G(d) basis set. This step finds the lowest energy conformation of the molecule.

-

Vibrational Frequency Calculation: A vibrational frequency analysis is performed at the same B3LYP/6-31G(d) level of theory. This confirms that the optimized geometry corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

-

Single-Point Energy Calculations: A series of single-point energy calculations are then performed on the optimized geometry using higher levels of theory and larger basis sets to refine the electronic energy. These include:

-

QCISD(T)/6-31G(d)

-

MP4/6-31+G(d)

-

MP4/6-31G(2df,p)

-

MP2/G3MP2large

-

-

G3MP2B3 Energy Calculation: The final G3MP2B3 energy is calculated by combining the energies from the previous steps along with empirical higher-level corrections.

2.3. Calculation of Thermodynamic Properties

The standard enthalpy of formation (ΔHf°), standard entropy (S°), and Gibbs free energy of formation (ΔGf°) are calculated from the G3MP2B3 output using the principles of statistical mechanics.

-

Enthalpy of Formation (ΔHf°): The gas-phase enthalpy of formation is calculated using the atomization method. The G3MP2B3 energy of the molecule is combined with the calculated zero-point vibrational energy and thermal corrections. The experimental enthalpies of formation of the constituent atoms in their standard state are then used to derive the molecular enthalpy of formation.

-

Entropy (S°): The standard entropy is calculated from the vibrational, rotational, and translational contributions obtained from the frequency calculation.

-

Gibbs Free Energy of Formation (ΔGf°): The Gibbs free energy of formation is calculated using the following equation: ΔGf° = ΔHf° - TΔSf° where T is the standard temperature (298.15 K) and ΔSf° is the entropy of formation, calculated from the absolute entropy of the molecule and the standard entropies of the constituent elements.

Data Presentation: Thermodynamic Properties of Nitrodifluoromethylbenzene Isomers

The following tables are presented as templates to be populated with the results obtained from the computational protocol described in Section 2.

Table 1: Calculated Gas-Phase Enthalpy of Formation (ΔHf°) at 298.15 K

| Compound | Isomer | ΔHf° (kJ/mol) |

| Nitrodifluoromethylbenzene | ortho | To be calculated |

| meta | To be calculated | |

| para | To be calculated |

Table 2: Calculated Gas-Phase Standard Entropy (S°) at 298.15 K

| Compound | Isomer | S° (J/mol·K) |

| Nitrodifluoromethylbenzene | ortho | To be calculated |

| meta | To be calculated | |

| para | To be calculated |

Table 3: Calculated Gas-Phase Gibbs Free Energy of Formation (ΔGf°) at 298.15 K

| Compound | Isomer | ΔGf° (kJ/mol) |

| Nitrodifluoromethylbenzene | ortho | To be calculated |

| meta | To be calculated | |

| para | To be calculated |

Visualizations

4.1. Computational Workflow

The following diagram illustrates the workflow for the computational determination of thermodynamic properties.

Caption: Computational workflow for determining thermodynamic properties.

4.2. Relationship Between Thermodynamic Properties

The fundamental relationship between enthalpy, entropy, and Gibbs free energy is depicted in the following diagram.

Caption: Interrelation of core thermodynamic properties.

Conclusion

Technical Guide: Solubility of 1-(Difluoromethyl)-3-nitrobenzene in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-(Difluoromethyl)-3-nitrobenzene is an aromatic compound featuring a benzene ring substituted with a difluoromethyl group and a nitro group. The physicochemical properties of this molecule, particularly its solubility, are fundamental to its application in research and development. Solubility dictates the choice of solvents for chemical reactions, influences purification strategies such as crystallization, and is a key determinant of a compound's behavior in biological systems.

This guide provides both a predictive qualitative assessment of solubility and a robust experimental procedure for its quantitative determination.

Predicted Solubility Profile

Based on the principle of "like dissolves like," a qualitative solubility profile for this compound can be inferred from its molecular structure. The molecule possesses a nonpolar benzene ring, a polar nitro group (-NO₂), and a moderately polar difluoromethyl group (-CHF₂).

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The compound is expected to have very low solubility in water due to the dominance of the nonpolar aromatic ring. In polar protic solvents like ethanol and methanol, solubility is likely to be moderate, facilitated by dipole-dipole interactions with the nitro and difluoromethyl groups.[1]

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): Good solubility is predicted in these solvents. The polarity of solvents like acetone and DMSO can effectively solvate both the polar functional groups and, to some extent, the nonpolar aromatic core.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Moderate to good solubility is expected in non-polar aromatic solvents like toluene due to favorable π-π stacking interactions with the benzene ring. In aliphatic non-polar solvents like hexane, solubility is anticipated to be lower.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): this compound is expected to be readily soluble in chlorinated solvents due to a good balance of polarity for solvating the entire molecule.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. The following table is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |

| Water | 25 | Data not available | Data not available | |

| Ethanol | 25 | Data not available | Data not available | |

| Methanol | 25 | Data not available | Data not available | |

| Acetone | 25 | Data not available | Data not available | |

| Dichloromethane | 25 | Data not available | Data not available | |

| Chloroform | 25 | Data not available | Data not available | |

| Ethyl Acetate | 25 | Data not available | Data not available | |

| Hexane | 25 | Data not available | Data not available | |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available |

Experimental Protocol: Thermodynamic Solubility Determination by Shake-Flask Method

The shake-flask method is a reliable and widely used technique for determining the thermodynamic (or equilibrium) solubility of a compound.[2][3][4]

Materials

-

This compound (solid, high purity)

-

Selected solvents (HPLC grade or equivalent)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker or orbital incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

Procedure

Part A: Preparation of Saturated Solution

-

Add an excess amount of solid this compound to a vial. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

-

Pipette a known volume (e.g., 2 mL) of the desired solvent into the vial.

-

Securely cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient time to ensure equilibrium is reached. Typically, 24 to 48 hours is adequate, though preliminary experiments can be conducted to determine the optimal equilibration time.[3]

Part B: Sample Processing

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow for the sedimentation of the excess solid.

-

To separate the undissolved solid, centrifuge the samples at a high speed.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

Part C: Quantification by UV-Vis Spectroscopy

-

Wavelength of Maximum Absorbance (λmax) Determination:

-

Prepare a dilute stock solution of this compound in the solvent of interest.

-

Scan the solution using the UV-Vis spectrophotometer to determine the λmax, which will be used for all subsequent absorbance measurements.

-

-

Preparation of Calibration Curve:

-

Prepare a high-concentration stock solution of the compound in the chosen solvent with a precisely known concentration.

-

Perform a series of serial dilutions to create at least five standard solutions of known concentrations that bracket the expected concentration of the saturated solution.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a good calibration.

-

-

Analysis of Saturated Solution:

-

Accurately dilute the filtered supernatant from Part B with the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

Use the equation from the calibration curve to calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility of the compound in that solvent at that temperature.

-

Experimental Workflow Diagram

Caption: Workflow for solubility determination using the shake-flask method and UV-Vis analysis.

Alternative Analytical Techniques

For compounds with low UV absorbance or for analyzing solubility in complex mixtures, High-Performance Liquid Chromatography (HPLC) can be used as an alternative to UV-Vis spectroscopy.[5] The sample preparation (Parts A and B) remains the same, but the quantification (Part C) is performed by injecting the diluted supernatant into an HPLC system and comparing the peak area to that of known standards.

Conclusion

While specific quantitative solubility data for this compound is not currently widespread, this technical guide provides a robust framework for its experimental determination. The predicted qualitative profile suggests moderate to good solubility in common polar aprotic and chlorinated organic solvents, with limited solubility in water. The detailed shake-flask protocol and analytical methodology described herein will enable researchers to generate reliable and accurate solubility data, which is essential for the effective use of this compound in drug discovery and chemical synthesis.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. enamine.net [enamine.net]

- 4. Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. pharmaguru.co [pharmaguru.co]

Methodological & Application

Application Notes and Protocols for 1-(Difluoromethyl)-3-nitrobenzene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Difluoromethyl)-3-nitrobenzene (CAS No. 403-25-8) is a valuable fluorinated building block in modern organic synthesis. The incorporation of the difluoromethyl (-CF₂H) group into organic molecules is a widely employed strategy in medicinal chemistry and agrochemical development to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. The -CF₂H group can act as a bioisostere for hydroxyl or thiol groups, offering unique electronic properties due to the electron-withdrawing nature of the fluorine atoms.

These application notes provide an overview of the synthetic utility of this compound, focusing on its primary transformation into 3-(difluoromethyl)aniline, a key intermediate for the synthesis of more complex molecules. A detailed experimental protocol for this key reduction step is provided, adapted from established procedures for structurally similar compounds.

Key Synthetic Application: Precursor to 3-(Difluoromethyl)aniline

The most prominent application of this compound in organic synthesis is its role as a precursor to 3-(difluoromethyl)aniline. The nitro group serves as a versatile functional handle that can be readily reduced to an amino group. This transformation unlocks a wide range of subsequent chemical modifications, making 3-(difluoromethyl)aniline a highly sought-after intermediate in the synthesis of pharmaceuticals and other advanced materials. For instance, substituted anilines are common starting materials in the synthesis of various bioactive heterocyclic compounds and are used in cross-coupling reactions to form carbon-nitrogen bonds.

The logical workflow for the utilization of this compound is depicted below:

Caption: Synthetic utility of this compound.

Experimental Protocols

Protocol 1: Synthesis of 3-(Difluoromethyl)aniline via Catalytic Reduction of this compound

This protocol describes the reduction of the nitro group of this compound to an amine using zinc powder and ammonium chloride. This method is adapted from a procedure used for a structurally related compound, 1-bromo-2-(difluoromethyl)-4-nitrobenzene, and is expected to be effective for this transformation.[1][2]

Reaction Scheme:

(Image of the chemical reaction: this compound reacting with Zn/NH4Cl in Ethanol/THF to yield 3-(difluoromethyl)aniline)

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| This compound | 173.12 | 1.00 g | 5.78 |

| Zinc Powder | 65.38 | 1.89 g | 28.9 |

| Ammonium Chloride | 53.49 | 1.54 g | 28.9 |

| Tetrahydrofuran (THF) | - | 10 mL | - |

| Ethanol | - | 10 mL | - |

| Ethyl Acetate | - | 50 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 20 mL | - |

| Brine | - | 20 mL | - |

| Anhydrous Sodium Sulfate | - | - | - |

| Celite | - | - | - |

Experimental Procedure:

-

To a stirred solution of this compound (1.00 g, 5.78 mmol) in a mixture of Tetrahydrofuran (THF, 10 mL) and Ethanol (10 mL) at ambient temperature, add ammonium chloride (1.54 g, 28.9 mmol) and zinc powder (1.89 g, 28.9 mmol).[1][2]

-

Stir the resulting mixture at ambient temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a short pad of Celite and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford 3-(difluoromethyl)aniline.

Expected Yield: Based on similar reactions, a yield of 70-85% can be anticipated.

The workflow for this experimental protocol is visualized below:

Caption: Workflow for the synthesis of 3-(difluoromethyl)aniline.

Downstream Applications of 3-(Difluoromethyl)aniline

The synthesized 3-(difluoromethyl)aniline is a versatile intermediate. For example, it can be used in condensation reactions with carboxylic acids or their derivatives to form amides, or with sulfonyl chlorides to form sulfonamides. Furthermore, it can participate in transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to construct more complex molecular architectures. An example from the patent literature shows that a similar aniline, 2-methyl-3-difluoromethyl aniline, can be used in a copper-catalyzed reaction with o-chlorobenzoic acid to synthesize N-phenyl anthranilic acid derivatives, which are a class of compounds with potential anti-inflammatory properties.

Conclusion

This compound is a strategic starting material for introducing the difluoromethyl group into aromatic systems. Its primary utility lies in its efficient conversion to 3-(difluoromethyl)aniline, a key building block for the synthesis of a wide array of functional molecules relevant to the pharmaceutical and agrochemical industries. The provided protocol offers a reliable method for this key transformation, enabling researchers to access this valuable intermediate for their synthetic endeavors.

References

Application Notes and Protocols: Nitration of 1-(Difluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitration of aromatic compounds is a cornerstone of organic synthesis, providing a crucial entry point for the introduction of a nitro group, which can be further transformed into a variety of functional groups essential for the synthesis of pharmaceuticals and other fine chemicals. This document provides detailed laboratory protocols for the nitration of 1-(difluoromethyl)benzene. The difluoromethyl group (-CHF2) is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position.[1][2][3] Understanding and controlling this reaction is vital for the synthesis of specifically substituted aromatic compounds.

Data Presentation

The following table summarizes representative reaction parameters and expected outcomes for the nitration of 1-(difluoromethyl)benzene. These values are based on established principles of electrophilic aromatic substitution on deactivated rings and protocols for similar substrates.

| Parameter | Value/Condition | Notes |

| Reactants | ||

| 1-(Difluoromethyl)benzene | 1.0 equivalent | Starting material. |

| Concentrated Nitric Acid (90%) | 1.1 - 1.5 equivalents | Nitrating agent. |

| Concentrated Sulfuric Acid (98%) | 2.0 - 3.0 equivalents | Catalyst and dehydrating agent. |

| Reaction Conditions | ||

| Temperature | 0 - 25 °C | The reaction is exothermic and requires careful temperature control. |

| Reaction Time | 1 - 4 hours | Monitor by TLC or GC for completion. |

| Work-up & Purification | ||

| Quenching | Ice-water | To stop the reaction and precipitate the product. |

| Extraction | Dichloromethane or Ethyl Acetate | To isolate the product from the aqueous phase. |

| Washing | Water, sat. NaHCO₃ soln., Brine | To remove residual acids and salts. |

| Drying | Anhydrous Na₂SO₄ or MgSO₄ | To remove residual water from the organic phase. |

| Purification | Column Chromatography or Recrystallization | To isolate the desired isomer(s). |

| Expected Outcome | ||

| Major Product | 1-(Difluoromethyl)-3-nitrobenzene | Based on the meta-directing effect of the -CHF2 group.[1][2][3] |

| Minor Products | Ortho and Para isomers | Expected in smaller quantities. |

| Yield | Moderate to Good | Dependent on reaction conditions and purification efficiency. |

Experimental Protocols

Safety Precautions:

-

Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

The nitration reaction is exothermic and can proceed vigorously if the temperature is not controlled.

-

Organic solvents are flammable. Keep away from ignition sources.

Materials and Reagents:

-

1-(Difluoromethyl)benzene

-

Concentrated Nitric Acid (HNO₃, 90%)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Ice

-

Deionized Water

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Chromatography column (if necessary)

Procedure:

-

Preparation of the Nitrating Mixture:

-

In a clean, dry flask, carefully add a calculated volume of concentrated sulfuric acid (2.0 - 3.0 equivalents).

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add concentrated nitric acid (1.1 - 1.5 equivalents) dropwise to the cold sulfuric acid with continuous stirring.

-

Maintain the temperature of the mixture below 10 °C during the addition. This mixture contains the reactive nitronium ion (NO₂⁺).[4][5]

-

-

Nitration Reaction:

-

In a separate round-bottom flask equipped with a magnetic stir bar, dissolve 1-(difluoromethyl)benzene (1.0 equivalent) in a minimal amount of a suitable inert solvent if necessary, or use it neat.

-

Cool the flask containing the 1-(difluoromethyl)benzene to 0-5 °C in an ice bath.

-

Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 1-(difluoromethyl)benzene.

-

The rate of addition should be controlled to maintain the internal temperature between 0 and 10 °C. Use a thermometer to monitor the reaction temperature.

-

After the addition is complete, continue to stir the reaction mixture at 0-10 °C for 30 minutes, then allow it to slowly warm to room temperature and stir for an additional 1-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

-

Work-up:

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring. This will quench the reaction and precipitate the crude product.

-

Transfer the mixture to a separatory funnel.

-

Extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Concentrate the organic solution using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to isolate the major product, this compound.

-

Visualizations

Reaction Pathway

The following diagram illustrates the electrophilic aromatic substitution mechanism for the nitration of 1-(difluoromethyl)benzene, highlighting the formation of the sigma complex intermediate and the directing effect of the difluoromethyl group.

Experimental Workflow

This diagram outlines the key steps in the laboratory protocol for the nitration of 1-(difluoromethyl)benzene.

References

Application Notes and Protocols: 1-(Difluoromethyl)-3-nitrobenzene in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Difluoromethyl)-3-nitrobenzene is a valuable fluorinated building block in medicinal chemistry. The incorporation of the difluoromethyl (CHF₂) group into bioactive molecules can significantly enhance their pharmacological properties. The CHF₂ group is often considered a lipophilic hydrogen bond donor and a bioisostere of hydroxyl, thiol, or amino groups, potentially improving metabolic stability, binding affinity, and cell membrane permeability. This document provides detailed application notes and protocols for the utilization of this compound as a precursor for the synthesis of novel bioactive compounds, with a focus on pyrazole derivatives known for their diverse biological activities.

Core Applications: Synthesis of Bioactive Pyrazole Derivatives

A primary application of this compound in medicinal chemistry is its use as a starting material for the synthesis of various heterocyclic compounds, particularly pyrazoles. The synthetic strategy involves the initial reduction of the nitro group to an amine, followed by diazotization and subsequent cyclization reactions to form the pyrazole core. These pyrazole derivatives can then be further functionalized to generate a library of compounds for biological screening.

Experimental Protocols

Protocol 1: Reduction of this compound to 3-(Difluoromethyl)aniline

This protocol outlines the chemical reduction of the nitro group to an amine, a crucial first step in utilizing the title reagent.

Materials:

-

This compound

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of iron powder (5 equivalents) in a mixture of ethanol and water (2:1 v/v), add a catalytic amount of ammonium chloride.

-

Heat the mixture to reflux (approximately 80-90 °C).

-

Add this compound (1 equivalent) portion-wise to the refluxing mixture.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

After completion, cool the reaction mixture to room temperature and filter it through a pad of celite.

-

Wash the celite pad with ethyl acetate.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 3-(difluoromethyl)aniline.

Expected Yield: 85-95%

Protocol 2: Synthesis of 3-(Difluoromethyl)-1H-pyrazole Derivatives

This protocol describes the synthesis of a pyrazole core from 3-(difluoromethyl)aniline. This is a versatile intermediate for further functionalization.

Materials:

-